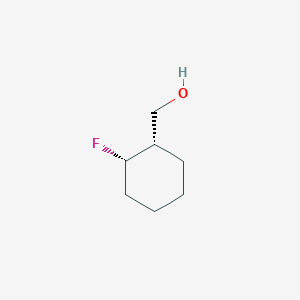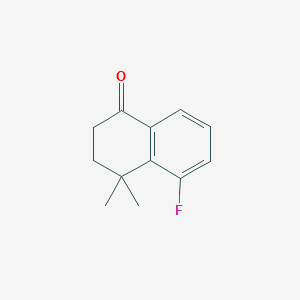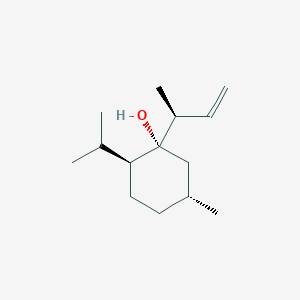
(1S,2S,5R)-1-((S)-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,5R)-1-((S)-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,5R)-1-((S)-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure high yield and purity. The process is optimized to minimize waste and energy consumption, making it a more sustainable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (1S,2S,5R)-1-((S)-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or hydrocarbons.
Scientific Research Applications
(1S,2S,5R)-1-((S)-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, this compound could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects. Additionally, in industry, it may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (1S,2S,5R)-1-((S)-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1S,2S,5R)-1-((S)-But-3-en-2-yl)-2-isopropyl-5-methylcyclohexan-1-ol include other cyclohexane derivatives with different substituents. Examples include (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-2-Hydroxypropionate and [(1S,2S,5R)-Pinan-3β-yl]acetonitrile .
Uniqueness: What sets this compound apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H26O |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
(1S,2S,5R)-1-[(2S)-but-3-en-2-yl]-5-methyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C14H26O/c1-6-12(5)14(15)9-11(4)7-8-13(14)10(2)3/h6,10-13,15H,1,7-9H2,2-5H3/t11-,12+,13+,14+/m1/s1 |
InChI Key |
WCMAEEUFQIRPIB-RFGFWPKPSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@](C1)([C@@H](C)C=C)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)(C(C)C=C)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


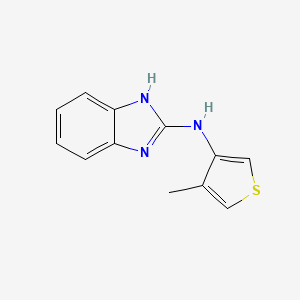
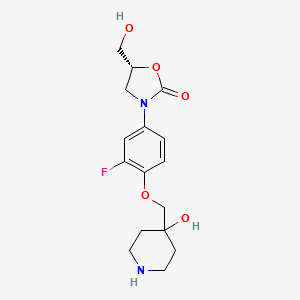
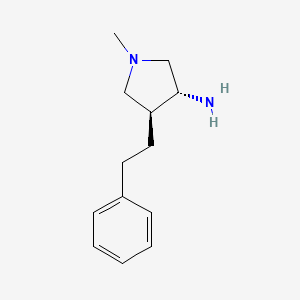
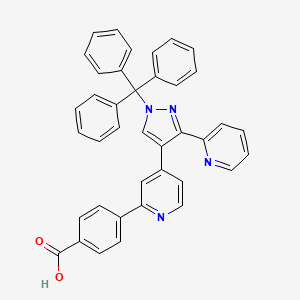
![9-(Bromomethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12983577.png)
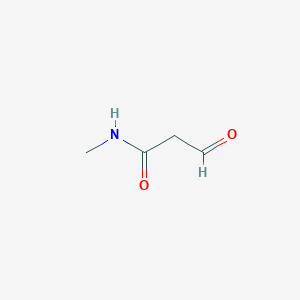
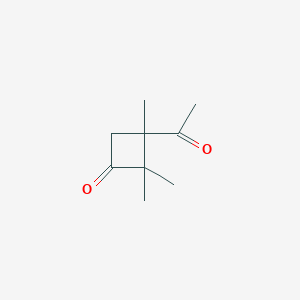
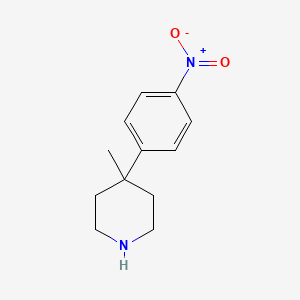
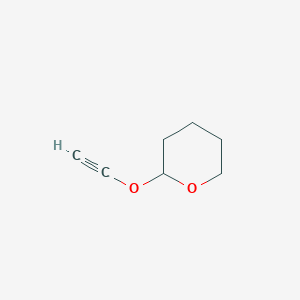
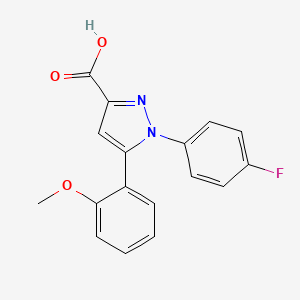
![2,6-Dibromo-5-methylbenzo[d]thiazole](/img/structure/B12983610.png)
![tert-butyl (1R,5S)-9-amino-7-{[(benzyloxy)carbonyl]amino}-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12983617.png)
